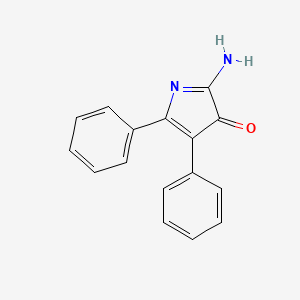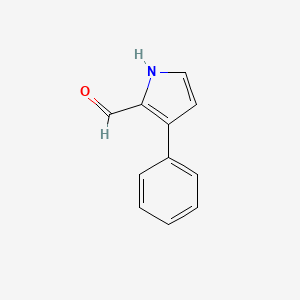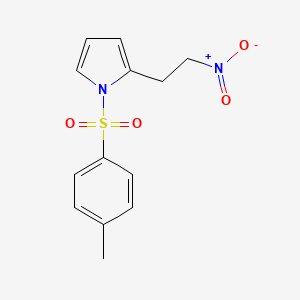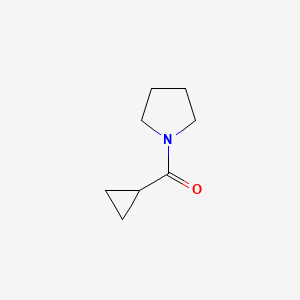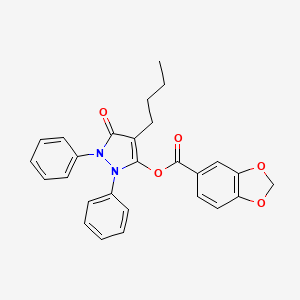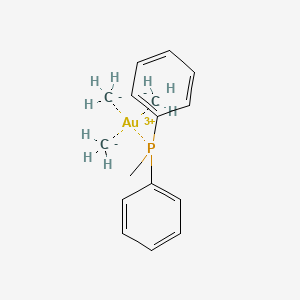
Trimethyl(methyldiphenylphosphine)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(methyldiphenylphosphine)gold is an organometallic compound with the chemical formula C16H22AuP It is a gold complex where the gold atom is coordinated to a trimethylphosphine ligand and a methyldiphenylphosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(methyldiphenylphosphine)gold typically involves the reaction of gold precursors with phosphine ligands. One common method is the reaction of gold(I) chloride (AuCl) with trimethylphosphine and methyldiphenylphosphine in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(methyldiphenylphosphine)gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) or gold(I) states.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold-phosphine complexes with different ligands.
Scientific Research Applications
Trimethyl(methyldiphenylphosphine)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for diseases such as rheumatoid arthritis and certain cancers.
Mechanism of Action
The mechanism of action of trimethyl(methyldiphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. The gold atom can coordinate with various functional groups, altering the electronic properties of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or enhance catalytic activity in chemical reactions. The phosphine ligands play a crucial role in stabilizing the gold center and facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphinegold: Similar in structure but lacks the methyldiphenylphosphine ligand.
Methyldiphenylphosphinegold: Contains only the methyldiphenylphosphine ligand.
Triphenylphosphinegold: Contains triphenylphosphine ligands instead of trimethylphosphine and methyldiphenylphosphine.
Uniqueness
Trimethyl(methyldiphenylphosphine)gold is unique due to its combination of trimethylphosphine and methyldiphenylphosphine ligands, which provide distinct electronic and steric properties. This combination enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H22AuP |
|---|---|
Molecular Weight |
442.29 g/mol |
IUPAC Name |
carbanide;gold(3+);methyl(diphenyl)phosphane |
InChI |
InChI=1S/C13H13P.3CH3.Au/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3;/q;3*-1;+3 |
InChI Key |
CAWWATNUPMLPDK-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CP(C1=CC=CC=C1)C2=CC=CC=C2.[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
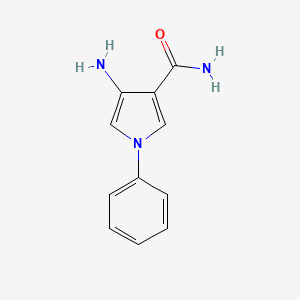
![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)
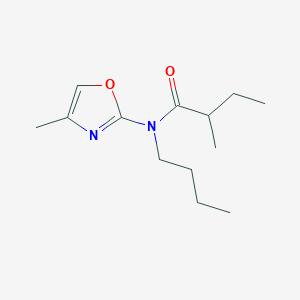
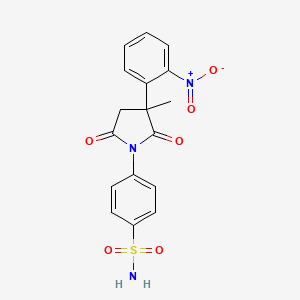
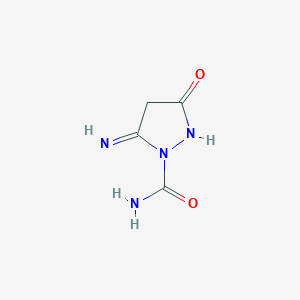
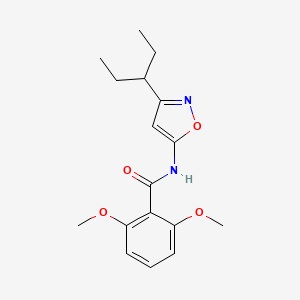
![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)
